molecular formula C22H17ClN2OS B11082268 (2Z)-5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11082268
M. Wt: 392.9 g/mol
InChI Key: SDXCFJFOGRYORC-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and 4,5-bis(phenylimino)-1,3-thiazolidine-2-thione .

Uniqueness

What sets 5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one apart from these similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group, in particular, may enhance its interactions with certain biological targets, making it a more potent agent in specific applications .

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17ClN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-14,20H,15H2

InChI Key

SDXCFJFOGRYORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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